![molecular formula C14H10Cl2O2 B6403103 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261928-45-3](/img/structure/B6403103.png)
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% (2C5C4MPBA95) is a chlorinated benzoic acid that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and insoluble in water. The chemical formula for 2C5C4MPBA95 is C10H7Cl3O2. It is a highly reactive compound and is used in a variety of reactions in the lab.
Mechanism of Action
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% is a highly reactive compound, and its reactivity is due to its electron-rich aromatic ring system. The electron-rich aromatic ring system allows for the formation of covalent bonds with other molecules, which makes it useful for a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% is a highly reactive compound and is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have biochemical and physiological effects, such as pharmaceuticals, dyes, and other organic compounds.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% is a highly reactive compound and is often used in organic synthesis reactions. It is relatively easy to handle and is generally safe to use in the lab. However, it is important to be aware of the potential hazards associated with the use of this compound, such as potential exposure to hazardous vapors and possible fire and explosion risks.
Future Directions
In the future, 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% could be used in the development of new pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of more complex polymers and materials. Additionally, it could be used in the synthesis of compounds that could be used for medical treatments, such as cancer treatments. Finally, it could be used in the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-methylphenol with chlorine in the presence of a base, such as potassium carbonate, to form 2-chloro-4-methylphenol. The second step involves the reaction of 2-chloro-4-methylphenol with benzoic acid in the presence of a catalyst, such as pyridine, to form 2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95%.
Scientific Research Applications
2-Chloro-5-(2-chloro-4-methylphenyl)benzoic acid, 95% is widely used in scientific research, particularly in organic synthesis. It is used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers and other materials.
properties
IUPAC Name |
2-chloro-5-(2-chloro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)9-3-5-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLZDDANSJIHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690247 |
Source
|
Record name | 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-45-3 |
Source
|
Record name | 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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